BenchChemオンラインストアへようこそ!

6-Bromo-3-ethylimidazo[1,2-a]pyrazine

Synthetic methodology Cross-coupling Regioselective functionalization

6-Bromo-3-ethylimidazo[1,2-a]pyrazine delivers unmatched utility for kinase medicinal chemistry. The C6 bromine enables optimal Suzuki-Miyaura and Negishi cross-coupling reactivity—superior to chloro (sluggish oxidative addition) and iodo (homocoupling-prone) analogs. The 3-ethyl group is a defined hydrophobic probe: SAR studies confirm ethyl-substituted imidazo[1,2-a]pyrazines exhibit distinct kinase selectivity fingerprints versus methyl or unsubstituted variants. Substituting generic analogs introduces uncontrolled variables compromising reproducibility. Essential for Aurora A/B, CK1, CDK9, or PDE10A programs requiring systematic SAR exploration. Each batch includes full analytical documentation ensuring lot-to-lot consistency.

Molecular Formula C8H8BrN3
Molecular Weight 226.07
CAS No. 1464091-69-7
Cat. No. B3028021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-ethylimidazo[1,2-a]pyrazine
CAS1464091-69-7
Molecular FormulaC8H8BrN3
Molecular Weight226.07
Structural Identifiers
SMILESCCC1=CN=C2N1C=C(N=C2)Br
InChIInChI=1S/C8H8BrN3/c1-2-6-3-11-8-4-10-7(9)5-12(6)8/h3-5H,2H2,1H3
InChIKeyGRSLTRFUFZDXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7): Chemical Identity and Core Scaffold Characteristics for Procurement Evaluation


6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7) is a heterocyclic organic compound characterized by a fused imidazole-pyrazine bicyclic core, with a bromine substituent at the 6-position and an ethyl group at the 3-position. Its molecular formula is C₈H₈BrN₃, with a molecular weight of 226.07 g/mol [1]. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core motif in kinase inhibitors, phosphodiesterase inhibitors, and other therapeutic agents [2]. The 6-bromo substitution provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular derivatization of this heterocyclic system [3].

6-Bromo-3-ethylimidazo[1,2-a]pyrazine: Why In-Class Analog Substitution Compromises Synthetic Utility and Biological Outcomes


Substitution of 6-bromo-3-ethylimidazo[1,2-a]pyrazine with closely related imidazo[1,2-a]pyrazine analogs (e.g., 6-chloro, 6-iodo, or 3-methyl variants) is not a viable procurement strategy due to quantifiable differences in reactivity and downstream biological activity. The C6 halogen identity directly dictates cross-coupling efficiency and selectivity: 6-bromoimidazo[1,2-a]pyrazines exhibit distinct reactivity profiles compared to 6-chloro analogs in palladium-catalyzed Suzuki-Miyaura and Negishi couplings, affecting both yield and regioselectivity [1]. Furthermore, substitution at the 3-position (ethyl vs. methyl or hydrogen) influences molecular recognition at kinase ATP-binding pockets: SAR studies on imidazo[1,2-a]pyrazine Aurora kinase inhibitors demonstrate that 3-position substituents modulate off-target kinase selectivity, with ethyl-substituted compounds exhibiting different selectivity fingerprints compared to methyl or unsubstituted analogs [2]. These differences translate into material alterations in both synthetic feasibility and biological screening outcomes, rendering generic substitution scientifically unsound for rigorous research applications.

6-Bromo-3-ethylimidazo[1,2-a]pyrazine: Quantitative Comparative Evidence for Scientific Selection


6-Bromo vs. 6-Chloro Reactivity in Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent on the imidazo[1,2-a]pyrazine scaffold provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 6-chloro analog. Studies on imidazo[1,2-a]pyrazine functionalization demonstrate that while 6-chloroimidazo[1,2-a]pyrazine requires specialized organometallic intermediates (zinc and magnesium TMP-bases) for efficient cross-coupling, 6-bromo analogs undergo standard Suzuki-Miyaura and Negishi couplings with higher efficiency and broader substrate scope [1]. In one-pot sequential Suzuki cross-coupling/direct C-H functionalization protocols, 6-bromoimidazo[1,2-a]pyrazines enable regioselective C3/C6 disubstitution, whereas 6-chloro variants demonstrate attenuated reactivity under identical conditions [2].

Synthetic methodology Cross-coupling Regioselective functionalization

3-Ethyl Substitution Impact on Aurora Kinase Inhibitor Selectivity Profile

The 3-ethyl substituent on the imidazo[1,2-a]pyrazine core influences kinase selectivity profiles compared to other 3-position variants. SAR studies of imidazo[1,2-a]pyrazine Aurora kinase inhibitors reveal that 3-position modifications modulate interactions with the kinase ATP-binding pocket and affect off-target kinase selectivity [1]. The co-crystal structure of an imidazo[1,2-a]pyrazine inhibitor bound to Aurora A (PDB: 3VAP) demonstrates that substituents at the 3-position occupy distinct sub-pockets within the active site, with the ethyl group providing specific hydrophobic contacts not achievable with smaller (methyl) or larger (propyl) alkyl substituents [2]. Quantitative selectivity data from kinase panel screening (Table 2, inhibition of Leishmania major CK1 and human CK1 activities) for structurally related imidazo[1,2-a]pyrazines demonstrates that subtle changes in 3-position alkyl groups alter enzyme inhibitory concentration 50% (IC₅₀) values and selectivity indices between parasitic and human kinase isoforms [3].

Kinase inhibition Selectivity profiling Aurora kinases

Regioselective Functionalization at C6 Position: Comparative Synthetic Accessibility

The imidazo[1,2-a]pyrazine scaffold exhibits position-dependent reactivity that dictates synthetic strategy. Computational pKa and N-basicity calculations for 6-chloroimidazo[1,2-a]pyrazine have enabled the development of regioselective metalation protocols using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), with the C5 and C8 positions showing differential reactivity [1]. The presence of a bromine at C6, as in the target compound, provides an orthogonal functionalization handle that complements C3 and C8 modifications. In palladium-catalyzed one-pot sequential protocols, the C6 position of bromo-substituted imidazo[1,2-a]pyrazines undergoes Suzuki-Miyaura cross-coupling, while the C3 position can be subsequently functionalized via direct C-H arylation, vinylation, or benzylation, enabling efficient synthesis of 3,6-disubstituted and 3,6,8-trisubstituted derivatives [2].

Medicinal chemistry Scaffold decoration Regioselectivity

6-Bromo-3-ethylimidazo[1,2-a]pyrazine: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Kinase Inhibitor Lead Optimization and SAR Exploration

Medicinal chemistry programs targeting Aurora kinases, CK1, CDK9, or PDE10A can utilize 6-bromo-3-ethylimidazo[1,2-a]pyrazine as a core scaffold for systematic SAR exploration. The C6 bromine enables modular derivatization via Suzuki-Miyaura or Negishi cross-coupling, while the 3-ethyl group provides a defined hydrophobic contact that can be varied to modulate kinase selectivity profiles [1]. This compound is particularly suitable for programs requiring evaluation of 3-position alkyl effects on off-target kinase selectivity, as documented in Aurora kinase inhibitor optimization studies [2].

One-Pot Sequential Functionalization for Parallel Library Synthesis

Research groups requiring efficient synthesis of diverse imidazo[1,2-a]pyrazine libraries can leverage the orthogonal reactivity of the C6-bromo and C3-H positions in one-pot sequential Suzuki cross-coupling/direct C-H functionalization protocols. This approach, validated for 6-bromoimidazo[1,2-a]pyrazines, enables rapid generation of 3,6-disubstituted and 3,6,8-trisubstituted analogs without intermediate purification steps, significantly accelerating SAR campaigns and hit-to-lead optimization [3].

Negishi Cross-Coupling for sp²-sp³ Carbon-Carbon Bond Formation

Programs requiring introduction of alkyl, benzyl, or functionalized alkyl groups at the C6 position can utilize the C6-bromo substituent for Negishi cross-coupling with organozinc reagents. This methodology, established for imidazo[1,2-a]pyrazine systems, provides access to C6-alkylated analogs that may exhibit improved physicochemical properties or altered biological activity compared to C6-aryl derivatives obtained via Suzuki coupling [1]. The ethyl group at C3 remains intact during these transformations, preserving the core substitution pattern.

Structure-Based Drug Design Informed by Aurora Kinase Co-Crystal Structures

Computational chemistry and structure-based drug design efforts targeting Aurora A/B kinases can utilize 6-bromo-3-ethylimidazo[1,2-a]pyrazine-derived compounds as starting points for molecular modeling, informed by co-crystal structure data (PDB: 3VAP) demonstrating the binding mode of imidazo[1,2-a]pyrazine inhibitors. The 3-ethyl substituent occupies a defined hydrophobic sub-pocket, providing a structural rationale for selectivity optimization [2].

Quote Request

Request a Quote for 6-Bromo-3-ethylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.